4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde
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Overview
Description
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 2nd position of the phenyl ring, and an aldehyde group at the 2nd position of the furan ring. This compound is used primarily in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 5-(2-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another approach includes the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is coupled with 2-chlorophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Bromo-5-(2-chlorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-chlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the phenyl and chlorine substituents.
5-(4-Bromophenyl)furan-2-carbaldehyde: Similar structure but lacks the chlorine substituent on the phenyl ring.
5-(2-Chlorophenyl)furan-2-carbaldehyde: Similar structure but lacks the bromine substituent on the furan ring .
Uniqueness
4-Bromo-5-(2-chlorophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. This combination of substituents may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C11H6BrClO2 |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
4-bromo-5-(2-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
InChI Key |
XEOZHHKULJIFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)Cl |
Origin of Product |
United States |
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